molecular formula C18H29B2NO4 B13931188 2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13931188
M. Wt: 345.1 g/mol
InChI Key: BCQQDYWRJJWIKX-UHFFFAOYSA-N
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Description

2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a diarylboronate ester featuring two pinacol boronate groups at the 2- and 4-positions of an aniline ring. This compound is structurally distinct from mono-boronate analogs due to its dual reactive sites, which enhance its utility in Suzuki-Miyaura cross-coupling reactions and materials science applications.

Key Properties (Inferred):

  • Molecular Formula: C₂₀H₂₈B₂N₂O₄
  • Molecular Weight: ~398.1 g/mol (calculated from mono-boronate analogs, e.g., 219.09 g/mol × 2 – 2H) .

Properties

Molecular Formula

C18H29B2NO4

Molecular Weight

345.1 g/mol

IUPAC Name

2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C18H29B2NO4/c1-15(2)16(3,4)23-19(22-15)12-9-10-14(21)13(11-12)20-24-17(5,6)18(7,8)25-20/h9-11H,21H2,1-8H3

InChI Key

BCQQDYWRJJWIKX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)B3OC(C(O3)(C)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of aniline derivatives. One common method is the reaction of 2,4-dibromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester groups.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester groups with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester groups can be oxidized to form boronic acids.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Electrophiles: Such as nitric acid or sulfuric acid for substitution reactions.

Major Products

    Cross-Coupling Products: Formation of biaryl compounds.

    Oxidation Products: Formation of boronic acids.

    Substitution Products: Formation of nitroaniline or sulfonated aniline derivatives.

Scientific Research Applications

2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which 2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester groups react with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the halide, resulting in the formation of the desired product.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to the target molecule, differing in boronate group positioning and substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Applications Reference ID
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline C₁₂H₁₈BNO₂ 219.09 Single boronate at 4-position Suzuki coupling, drug intermediates
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline C₁₂H₁₈BNO₂ 219.09 Single boronate at 3-position Crystal structure studies
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline C₁₄H₂₂BNO₂ 247.15 N,N-dimethylamino group at 4-position Electrophotocatalysis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline C₁₃H₁₆BF₃NO₂ 287.09 CF₃ group at 2-position High electronic modulation

Key Observations:

  • Substituent Position: The 4-position boronate group (e.g., 4-(dioxaborolan-2-yl)aniline) is more common in synthetic applications due to steric accessibility . The 2,4-di-substituted target compound may exhibit reduced reactivity in cross-coupling due to steric bulk.
  • N-Substituents: N,N-Dimethyl derivatives () improve solubility in organic solvents, facilitating electrophotocatalytic applications.

Biological Activity

The compound 2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic ester derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C18H28B2O4
  • Molecular Weight : 330.22 g/mol
  • CAS Number : 99770-93-1
  • IUPAC Name : 4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane

The biological activity of 2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is primarily attributed to its ability to participate in Suzuki cross-coupling reactions. This property allows it to form complex organic compounds that can exhibit various biological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to 2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline show promising anticancer activities. For instance:

  • Inhibition of Cell Proliferation : Compounds derived from similar structures have demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 and MCF7. The IC50 values for these compounds ranged from 0.870.87 to 12.91μM12.91\mu M, indicating potent activity against breast cancer cells while showing lesser effects on non-cancerous cells .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties:

  • Activity Against Resistant Strains : Some derivatives exhibited weak activity against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species with MIC values ranging from 44 to 8μg/mL8\mu g/mL .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a compound structurally related to 2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in a mouse model. The results indicated a significant reduction in tumor size when treated with the compound over a period of 3030 days. The compound was found to inhibit lung metastasis more effectively than the known drug TAE226 .

Case Study 2: Pharmacokinetics and Toxicity

In vivo studies conducted on Sprague-Dawley rats assessed the pharmacokinetic properties of related compounds. The results showed moderate exposure with a Cmax of 592±62mg/mL592\pm 62mg/mL and an oral bioavailability of 31.8%31.8\%. Notably, the compounds did not exhibit acute toxicity at doses up to 2000mg/kg2000mg/kg .

Data Table

PropertyValue
Chemical FormulaC18H28B2O4
Molecular Weight330.22 g/mol
CAS Number99770-93-1
Anticancer IC50 (MDA-MB-231)0.87 - 12.91 μM
MIC (MRSA)4 - 8 μg/mL
Oral Bioavailability31.8%
Cmax592 ± 62 mg/mL
Acute Toxicity (in vivo)No toxicity at 2000 mg/kg

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